
Trifluoromethanesulfonic acid--methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1) is a complex organic compound that combines the properties of trifluoromethanesulfonic acid and methyl (E)-2-phenyldiazene-1-carboximidothioate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate typically involves the reaction of trifluoromethanesulfonic acid with methyl (E)-2-phenyldiazene-1-carboximidothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered for more efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine or thiol derivatives.
Substitution: Formation of substituted diazene derivatives.
Aplicaciones Científicas De Investigación
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and other cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
Methyl (E)-2-phenyldiazene-1-carboximidothioate: A compound with potential biological activity.
Uniqueness
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate is unique due to its combination of trifluoromethanesulfonic acid and methyl (E)-2-phenyldiazene-1-carboximidothioate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
682743-54-0 |
|---|---|
Fórmula molecular |
C9H10F3N3O3S2 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
methyl N-phenyliminocarbamimidothioate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C8H9N3S.CHF3O3S/c1-12-8(9)11-10-7-5-3-2-4-6-7;2-1(3,4)8(5,6)7/h2-6,9H,1H3;(H,5,6,7) |
Clave InChI |
INJRTZABBFQYHQ-UHFFFAOYSA-N |
SMILES canónico |
CSC(=N)N=NC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
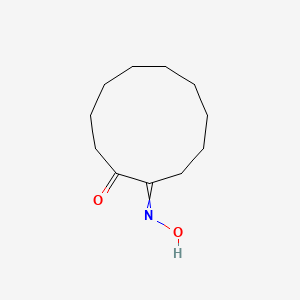

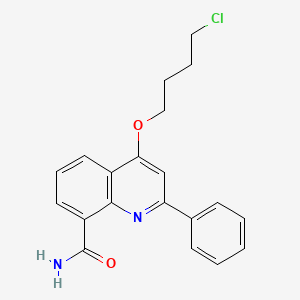
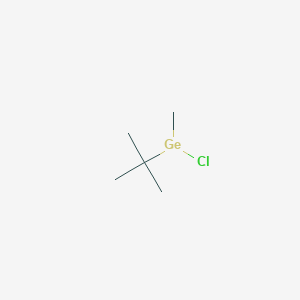
![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)
![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
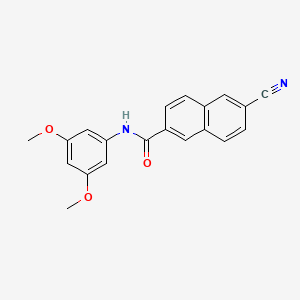

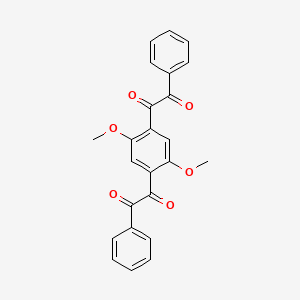
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
